5-Bromo-3-p-tolyl-pyrazin-2-ylamine
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Overview
Description
5-Bromo-3-p-tolyl-pyrazin-2-ylamine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine typically involves the bromination of 3-p-tolyl-pyrazin-2-ylamine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-p-tolyl-pyrazin-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-p-tolyl-pyrazin-2-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-p-tolyl-pyrazin-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-ethynylpyrazin-2-amine
- 5-Bromo-3-(4-methylphenyl)-pyrazin-2-ylamine
Uniqueness
5-Bromo-3-p-tolyl-pyrazin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H10BrN3 |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-3-(4-methylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c1-7-2-4-8(5-3-7)10-11(13)14-6-9(12)15-10/h2-6H,1H3,(H2,13,14) |
InChI Key |
UKCMRYLUHFUALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CN=C2N)Br |
Origin of Product |
United States |
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